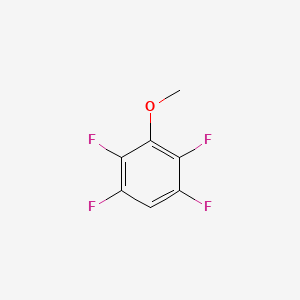

2,3,5,6-Tetrafluoroanisole

描述

Historical Context and Significance of Organofluorine Chemistry

The field of organofluorine chemistry has a rich history dating back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835. wikipedia.org However, the field remained relatively niche until the 20th century due to the challenges of handling highly reactive fluorinating agents. nih.gov A significant turning point was the development of industrial-scale production methods, spurred by the demand for new materials during World War II. nih.govresearchgate.net

The introduction of fluorine into organic molecules imparts profound changes in their physical, chemical, and biological properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, leading to enhanced thermal stability and chemical resistance in fluorinated compounds. wikipedia.orgjst.go.jp This stability, combined with fluorine's high electronegativity, influences properties like acidity, lipophilicity, and metabolic stability, making organofluorine compounds highly sought after in numerous applications. wikipedia.orgnumberanalytics.com Today, organofluorine chemistry is indispensable, contributing to the development of everything from life-saving pharmaceuticals and high-performance polymers like Teflon to advanced electronic materials. wikipedia.orgnih.gov

Position of 2,3,5,6-Tetrafluoroanisole within the Class of Fluoroanisoles

Within the broad class of fluoroanisoles, this compound (C7H4F4O) occupies a specific and important position as a partially fluorinated aromatic ether. Unlike its perfluorinated counterpart, pentafluoroanisole, where all aromatic hydrogens are substituted with fluorine, this compound retains a hydrogen atom at the para-position (C4). This structural feature is crucial as it provides a reactive site for further chemical modification, which is absent in the fully fluorinated analog.

The presence of four fluorine atoms significantly influences the electronic nature of the aromatic ring, making it electron-deficient. This, in turn, affects the reactivity of the methoxy (B1213986) group and the remaining C-H bond. The compound serves as a versatile intermediate, offering a balance between the enhanced stability conferred by the fluorine atoms and the reactivity needed for synthetic transformations. chemimpex.com Its structure has been a subject of detailed study, with research using gas-phase electron diffraction and quantum chemical calculations to determine its molecular geometry and the rotational dynamics of its methoxy group. researchgate.netacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C7H4F4O |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 131-133 °C |

| Melting Point | -19 °C |

| Density | 1.481 g/cm³ |

| Refractive Index (n20/D) | 1.428 |

Data sourced from reference chembk.com

Overview of Research Directions Pertaining to Perfluorinated and Partially Fluorinated Aromatic Ethers

Research into fluorinated aromatic ethers is progressing along several key fronts, driven by their distinct properties.

Perfluorinated Aromatic Ethers , such as hexafluorobenzene (B1203771) derivatives, are primarily investigated for their exceptional chemical inertness and thermal stability. nist.gov Research often focuses on their use as building blocks for high-performance polymers and materials designed to withstand harsh environments. researchgate.net The primary synthetic route to modify these compounds involves nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced by a nucleophile. nist.gov This chemistry is fundamental to creating complex perfluorinated structures for advanced applications.

Partially Fluorinated Aromatic Ethers , like this compound, are of great interest as versatile synthetic intermediates. chemimpex.com Research in this area is heavily focused on leveraging the specific reactivity conferred by the pattern of fluorination. For instance, the remaining C-H bond can be a target for functionalization through modern synthetic methods like C-H activation. Recent studies have demonstrated the copper-catalyzed direct alkylation of this compound with hydrocarbons, showcasing a novel way to form carbon-carbon bonds. amazonaws.com Furthermore, its use in palladium-catalyzed cascade reactions highlights its utility in constructing complex molecular architectures with high enantioselectivity. rsc.org These research directions underscore the role of partially fluorinated ethers in enabling more efficient and innovative synthetic pathways to valuable molecules. chemimpex.comamazonaws.com

Structure

3D Structure

属性

IUPAC Name |

1,2,4,5-tetrafluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCOCGJDERQVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177814 | |

| Record name | 2,3,5,6-Tetrafluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2324-98-3 | |

| Record name | 2,3,5,6-Tetrafluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2324-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002324983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2324-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluoroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572FKY68D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,3,5,6 Tetrafluoroanisole

Established Synthetic Routes and Mechanistic Considerations

Synthesis via Reaction of Anisole (B1667542) with Fluorinating Agents

The direct fluorination of anisole to produce 2,3,5,6-Tetrafluoroanisole is a challenging transformation. While electrophilic fluorinating agents are widely used for the monofluorination of aromatic compounds, achieving exhaustive fluorination to the tetrafluoro-level on an activated ring like anisole is not a commonly reported procedure. The high reactivity of anisole towards electrophilic attack makes controlling the degree of fluorination difficult, often leading to a mixture of partially fluorinated products and potential side reactions.

Reagents such as Selectfluor™ (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are potent electrophilic fluorinating agents capable of fluorinating a wide range of organic substrates. researchgate.netjuniperpublishers.com The mechanism of electrophilic aromatic fluorination with reagents like Selectfluor is thought to proceed through either a single electron transfer (SET) pathway or a direct SN2 attack on the fluorine atom. rsc.org For aromatic substrates, theoretical studies suggest that a SET mechanism is often preferred. rsc.org

Preparation from 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol Precursors

An alternative and more controlled approach to synthesizing compounds with a 2,3,5,6-tetrafluorinated core involves starting with a pre-fluorinated precursor, such as 2,3,5,6-tetrafluoro-1,4-benzenedimethanol. This intermediate can then be chemically modified to introduce the desired functional groups.

One route to 2,3,5,6-tetrafluoro-1,4-benzenedimethanol involves a two-step process starting from 1,2,4,5-tetrafluorobenzene. google.com The first step is a chloromethylation reaction to form the intermediate 2,3,5,6-tetrafluoro-1,4-benzenedibenzylchloride. google.com This is followed by hydrolysis of the benzyl chloride to the corresponding diol. google.com

The initial chloromethylation is achieved by reacting 1,2,4,5-tetrafluorobenzene with paraformaldehyde, sulfuric acid, and zinc chloride, followed by the addition of chlorosulfonic acid. google.com The subsequent hydrolysis of the resulting 2,3,5,6-tetrafluoro-1,4-benzenedibenzylchloride is carried out using an alkali (such as sodium carbonate or potassium carbonate), water, and ethanol under reflux conditions for 6 to 10 hours. google.com

| Reactant | Reagents | Conditions | Product |

| 1,2,4,5-Tetrafluorobenzene | 1. Paraformaldehyde, H₂SO₄, ZnCl₂ 2. ClSO₃H | 1. 50°C, 2 hours 2. 60°C, 2 hours | 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride |

| 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride | Alkali (Na₂CO₃ or K₂CO₃), H₂O, Ethanol | Reflux, 6-10 hours | 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol |

Table 1: Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol via Hydrolysis.

Another established method for the preparation of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol is the reduction of tetrafluoroterephthalic acid diesters, such as dimethyl 2,3,5,6-tetrafluoroterephthalate. google.com This ester can be synthesized from 2,3,5,6-tetrafluoro-1,4-terephthalonitrile through an alcoholysis reaction with methanol/water in an excess of sulfuric acid. google.com

The reduction of the diester to the diol is achieved through catalytic hydrogenation. A common method involves the use of potassium borohydride (KBH₄) in an aqueous solution in the presence of a phase transfer catalyst. google.com The reaction is typically carried out by slowly adding the aqueous potassium borohydride solution to the diester at a controlled temperature, followed by stirring for several hours to ensure complete conversion. google.com

| Reactant | Reagents | Conditions | Product |

| Dimethyl 2,3,5,6-tetrafluoroterephthalate | Potassium Borohydride (aq), Phase Transfer Catalyst | 45°C, 4 hours | 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol |

Table 2: Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol via Catalytic Hydrogenation.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) on highly fluorinated aromatic rings is a powerful and widely used method for the synthesis of polyfluoroaromatic compounds. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards attack by nucleophiles.

The synthesis of this compound can be achieved through the reaction of a pentafluorophenyl ether with an alkoxide, such as sodium methoxide (B1231860). In this reaction, the methoxide ion acts as the nucleophile, displacing one of the fluorine atoms on the aromatic ring. The reaction of pentafluoroanisole with sodium methoxide in methanol has been reported to yield tetrafluoro-p-dimethoxybenzene as a byproduct, indicating that substitution can occur. nih.gov

The mechanism of SNAr reactions on polyfluoroaromatic compounds generally proceeds through a two-step addition-elimination process. core.ac.uk The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. core.ac.uk In the second step, the leaving group, in this case, a fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring.

The regioselectivity of the substitution is influenced by the electronic effects of the substituents already present on the ring. For pentafluoroanisole, the methoxy (B1213986) group is an electron-donating group, which can direct the incoming nucleophile. It has been observed that the reaction of pentafluoroanisole with sodium methoxide can lead to a mixture of meta and para substitution products. core.ac.uk

| Reactant | Nucleophile | Conditions | Product |

| Pentafluoroanisole | Sodium Methoxide | Methanol, Reflux | This compound (and isomers) |

Table 3: Synthesis of this compound via SNAr Reaction.

Regioselectivity in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) on polyfluorinated benzenes is a cornerstone for the synthesis of compounds like this compound. The regioselectivity of these reactions is highly predictable and is governed by the electronic properties of the fluorine substituents and the positions of other groups on the aromatic ring.

In the case of 1,2,4,5-tetrafluorobenzene, the precursor to this compound via methoxylation, the four fluorine atoms activate the ring towards nucleophilic attack. The reaction with a nucleophile, such as sodium methoxide, results in the displacement of one of the fluorine atoms. The position of substitution is directed by the ability of the remaining fluorine atoms to stabilize the intermediate Meisenheimer complex. Due to the symmetrical nature of 1,2,4,5-tetrafluorobenzene, all four fluorine positions are electronically equivalent, leading to a single monosubstituted product, this compound.

However, in unsymmetrically substituted polyfluorinated aromatics, the regioselectivity is more complex. The incoming nucleophile preferentially attacks the carbon position that is most electron-deficient, which is typically para to a strong electron-withdrawing group. While fluorine is an activating group for SNAr, its directing effect is less pronounced than that of, for example, a nitro group. Computational studies and experimental evidence on related polyfluoroaromatic systems consistently show a high preference for substitution at the position para to an existing substituent, if present. For instance, in the reaction of pentafluorobiphenyl with various nucleophiles, substitution occurs with significant regioselectivity at the fluorine atom para to the phenyl group. nih.gov

Role of Leaving Groups and Nucleophile Nature

The nature of the leaving group and the nucleophile are critical factors that influence the rate and efficiency of SNAr reactions in the synthesis of polyfluorinated aromatic ethers.

The nature of the nucleophile also plays a significant role. Stronger nucleophiles generally lead to faster reaction rates. For the synthesis of this compound, methoxide ion (CH₃O⁻), typically from sodium methoxide, is a commonly used and effective nucleophile. The reactivity of the nucleophile can be influenced by the solvent. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often employed as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus enhancing its nucleophilicity. Kinetic studies on similar SNAr reactions have provided insights into the influence of both the nucleophile and the solvent system on the reaction rates. nih.gov

| Nucleophile | Leaving Group | Substrate | Solvent | Relative Rate |

| Piperidine | F | 2,4-Dinitrophenyl Halide | Methanol | High |

| Piperidine | Cl | 2,4-Dinitrophenyl Halide | Methanol | Moderate |

| Piperidine | Br | 2,4-Dinitrophenyl Halide | Methanol | Moderate |

| Piperidine | I | 2,4-Dinitrophenyl Halide | Methanol | Low |

| Methoxide | F | 2,4-Dinitrophenyl Halide | Methanol | High |

Direct Arylation of Perfluorobenzenes

Direct C-H functionalization represents a powerful and atom-economical approach to forming new bonds, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H functionalization has emerged as a key methodology in this area.

While the synthesis of this compound itself involves the substitution of a C-F bond, the principles of palladium-catalyzed C-H functionalization are highly relevant for the synthesis of more complex derivatives starting from polyfluorinated benzenes. This method allows for the direct formation of C-C, C-N, C-O, and other bonds.

In a typical reaction, a palladium catalyst, often in the form of Pd(OAc)₂, is used in the presence of a ligand and an oxidant. The reaction proceeds via the activation of a C-H bond of the arene, followed by coupling with a suitable partner. For the synthesis of aryl ethers, this would involve the coupling of a C-H bond with an alcohol or a phenoxide. Although direct C-H methoxylation of 1,2,4,5-tetrafluorobenzene to yield this compound is not a commonly reported route, palladium-catalyzed C-H functionalization has been successfully applied to introduce alkyl and aryl groups onto polyfluoroarenes. nih.govresearchgate.net

The mechanism of palladium-catalyzed C-H bond cleavage in these reactions is a subject of extensive research. One of the most widely accepted mechanisms is the Concerted Metalation-Deprotonation (CMD) pathway. wikipedia.orgmdpi.com

In the CMD mechanism, the C-H bond cleavage and the formation of the new C-Pd bond occur in a single, concerted transition state. This process is facilitated by a base, which is often the acetate or carbonate ligand on the palladium catalyst or an external base added to the reaction mixture. The transition state is envisioned as a six-membered ring where the palladium atom coordinates to the carbon of the C-H bond, and the base abstracts the proton. This mechanism avoids the formation of a high-energy metal-hydride intermediate. Computational studies have shown that the CMD pathway is often the lowest energy route for C-H activation of arenes with high-valent late transition metals like Pd(II). wikipedia.org The electrophilicity of the palladium center and the basicity of the deprotonating ligand are crucial factors that determine the energy barrier for the C-H activation step. mdpi.com

Derivatization from Ethynylated Precursors

An alternative synthetic strategy involves the use of ethynylated polyfluoroaromatic compounds as precursors. This approach allows for the introduction of the methoxy group at a later stage of the synthesis, offering flexibility in the preparation of more complex molecules.

This synthetic route would typically start with a silyl-protected ethynyl group attached to the polyfluorinated ring. For instance, a precursor like 1,2,4,5-tetrafluoro-3-((trimethylsilyl)ethynyl)benzene could be envisioned. The synthesis of such precursors can be achieved through Sonogashira coupling of a polyfluoroaryl halide with a protected acetylene. harvard.edu

The key steps in this methodology are:

Hydrodesilylation: The trimethylsilyl (TMS) protecting group is removed from the ethynyl moiety. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or with a base like potassium carbonate in methanol. This step yields the terminal alkyne.

Subsequent Nucleophilic Aromatic Substitution: The terminal alkyne can then be either directly used or further functionalized. In the context of synthesizing a tetrafluoroanisole derivative, if the starting material already contains the ethynyl group, a subsequent SNAr reaction with methoxide could be performed on a different position of the ring, assuming a suitable leaving group is present. Alternatively, the ethynyl group itself can be transformed into other functionalities. While a direct conversion of the ethynyl group to a methoxy group is not straightforward, this precursor strategy is valuable for creating diverse derivatives.

While a direct and high-yielding synthesis of this compound itself via this specific hydrodesilylation-SNAr sequence is not prominently documented, the individual steps are well-established transformations in organic synthesis and provide a versatile platform for the preparation of functionalized polyfluoroaromatic compounds.

Advanced Synthetic Transformations and Derivatization Strategies of this compound

The unique electronic properties and structural rigidity of the tetrafluorinated aromatic core in this compound and its derivatives make it a valuable platform for advanced synthetic transformations. The strategic derivatization of this scaffold allows for the introduction of diverse functional groups and the construction of complex molecular architectures for applications in pharmaceuticals and materials science. chemimpex.com

Oxidation Reactions of Hydroxymethyl Groups in Precursors

The oxidation of hydroxymethyl groups on precursors to this compound derivatives is a fundamental transformation for accessing key intermediates such as aldehydes and carboxylic acids. These functional groups serve as versatile handles for further molecular elaboration. For instance, 1,2,4,5-tetrafluoro-3,6-dihydroxymethylbenzene can be synthesized and subsequently oxidized. researchgate.net The resulting 2,3,5,6-tetrafluoroterephthalaldehyde is a valuable precursor for various chemical transformations. researchgate.net

The synthesis of 2,3,5,6-tetrafluorobenzoic acid, another critical intermediate, can be achieved through a multi-step pathway that involves the oxidation of a precursor. A common route involves the hydrolysis and decarboxylation of tetrafluoro-terephthalonitrile, which can be considered an oxidation of the carbon atom destined to become the carboxylic acid. researchgate.net These oxidized derivatives are pivotal for subsequent reduction or coupling reactions.

Table 1: Synthesis of Oxidized Tetrafluorinated Precursors

| Precursor | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Tetrafluoro-terephthalonitrile | 1. Anhydrous DMF (Fluorination)2. H₂O (Hydrolysis/Decarboxylation) | 2,3,5,6-Tetrafluorobenzoic acid | 92.5% |

Reduction Reactions to Tetrafluorobenzyl Alcohol Derivatives

The reduction of carbonyl and carboxyl groups on the tetrafluorophenyl ring system is a key strategy for synthesizing tetrafluorobenzyl alcohol derivatives. These alcohols are important intermediates, notably in the synthesis of pyrethroid insecticides like transfluthrin. researchgate.net

One documented method involves the esterification of 2,3,5,6-tetrafluorobenzoic acid to its methyl ester, followed by reduction. A specific protocol utilizes a combination of sodium borohydride and iodine (NaBH₄/I₂) to achieve the reduction of methyl 2,3,5,6-tetrafluorobenzoate to 2,3,5,6-tetrafluorobenzyl alcohol with a yield of 52.3%. researchgate.netresearchgate.net An alternative patented route describes the reduction of 2,3,5,6-tetrafluorobenzoic acid using sodium borohydride in the presence of a metal chloride salt catalyst. google.com These methods provide reliable access to the valuable benzyl alcohol derivative.

Table 2: Reduction to 2,3,5,6-Tetrafluorobenzyl Alcohol

| Starting Material | Reducing System | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 2,3,5,6-tetrafluorobenzoate | NaBH₄ / I₂ | 2,3,5,6-Tetrafluorobenzyl alcohol | 52.3% | researchgate.netresearchgate.net |

| 2,3,5,6-Tetrafluorobenzoic acid | Sodium borohydride / Metal chloride | 2,3,5,6-Tetrafluorobenzyl alcohol | Not specified | google.com |

Substitution Reactions of Fluorine Atoms

The fluorine atoms on the this compound ring are activated towards nucleophilic aromatic substitution (SNAr) due to the strong inductive effect of the fluorine atoms. nih.gov This reactivity allows for the selective replacement of one or more fluorine atoms with various nucleophiles, providing a direct route to substituted derivatives.

In polyfluorinated benzenes, substitution is often directed to the position para to an existing substituent. For example, the reaction of pentafluoroanisole with sodamide in liquid ammonia results in the substitution of the fluorine atom at the 4-position (para to the methoxy group) to yield 2,3,5,6-tetrafluoro-4-methoxy aniline (2,3,5,6-tetrafluoroanisidine). nih.gov This regioselectivity is a common feature in the nucleophilic reactions of monosubstituted pentafluorobenzenes. nih.gov The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate, although concerted mechanisms have also been recognized. nih.govcore.ac.uk

Chiral Ligand-Mediated Enantioselective Reactions

Derivatives of this compound, such as 2,3,5,6-tetrafluorobenzaldehyde, can serve as substrates in enantioselective reactions mediated by chiral catalysts or ligands. sigmaaldrich.com These reactions are crucial for producing optically active molecules, a key requirement in the pharmaceutical industry.

A notable example is the evaluation of 2,3,5,6-tetrafluorobenzaldehyde as a substrate for the enzyme (R)-hydroxynitrile lyase from Prunus mume (PmHNL). sigmaaldrich.comsigmaaldrich.com This enzyme acts as a chiral catalyst for the asymmetric synthesis of cyanohydrins. The enzymatic addition of cyanide to the aldehyde carbonyl group proceeds with high enantioselectivity, demonstrating a powerful method for creating a chiral center in the presence of the tetrafluorinated ring. The development of new chiral ligands and their metal complexes remains an active area of research for expanding the scope of such asymmetric transformations. core.ac.ukmdpi.com

Incorporation of Emergent Fluorinated Substituents using Fluoroalkyl Amino Reagents

Fluoroalkyl Amino Reagents (FARs) have emerged as powerful tools for introducing emergent fluorinated substituents (EFS) onto aromatic and heterocyclic compounds. nih.govresearchgate.net These reagents offer a versatile method for the synthesis of molecules bearing groups such as difluoromethyl (CHF₂) or trifluoromethyl (CF₃), which can significantly alter the physicochemical and biological properties of the parent molecule. nih.govnih.gov

The general strategy involves the reaction of an activated FAR with a suitable nucleophile to generate a reactive intermediate, which can then be used to functionalize a target molecule. nih.gov For a substrate like this compound, derivatization would likely first involve introducing a reactive handle (e.g., an amino or hydroxyl group via SNAr) onto the ring. This functionalized derivative could then be reacted with FARs to incorporate additional fluoroalkyl motifs. This approach is part of a broader effort in organofluorine chemistry to develop efficient methods for synthesizing complex fluorinated molecules for agrochemical and medicinal applications. nih.govresearchgate.net

Catalytic Carbon-Carbon Bond Formation with this compound

The formation of new carbon-carbon bonds by activating the strong carbon-fluorine (C-F) bonds of polyfluorinated aromatics is a significant challenge in synthetic chemistry. However, advances in catalysis have enabled cross-coupling reactions on substrates like this compound. Nickel complexes, particularly those employing N-heterocyclic carbene (NHC) ligands, have shown promise in mediating these transformations. wiley-vch.deresearchgate.net

Reactions such as the Kumada-Corriu cross-coupling can be used to couple aryl fluorides with Grignard reagents. A typical procedure involves using a catalyst system such as bis[1,3-di(2',6'-di-iso-propylphenyl)imidazolin-2-ylidene]nickel(0) or a combination of Ni(acac)₂ and an imidazolium salt precursor to the NHC ligand. wiley-vch.de This methodology allows for the substitution of a fluorine atom on the this compound ring with an alkyl or aryl group, providing a powerful route for elaborating the aromatic core. researchgate.netresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,4,5-Tetrafluoro-3,6-dihydroxymethylbenzene |

| 2,3,5,6-Tetrafluoro-4-methoxy aniline |

| This compound |

| 2,3,5,6-Tetrafluorobenzaldehyde |

| 2,3,5,6-Tetrafluorobenzoic acid |

| 2,3,5,6-Tetrafluorobenzyl alcohol |

| 2,3,5,6-Tetrafluoroterephthalaldehyde |

| Cyanohydrins |

| Methyl 2,3,5,6-tetrafluorobenzoate |

| Ni(acac)₂ |

| Pentafluoroanisole |

| Sodium borohydride |

| Tetrafluoro-terephthalonitrile |

Molecular Structure, Conformation, and Spectroscopic Investigations

Conformational Analysis and Internal Rotation

The conformational landscape of 2,3,5,6-tetrafluoroanisole is primarily defined by the internal rotation of the methoxy (B1213986) group around the C(sp²)–O bond. This rotation is subject to a delicate balance of electronic and steric effects, which have been investigated through a combination of experimental and theoretical methods.

Gas-Phase Electron Diffraction (GED) Studies

Gas-phase electron diffraction (GED) has been employed to determine the geometric structure of this compound. acs.orgacs.org Analysis of the GED intensities using a static model indicates a near-perpendicular orientation of the O–CH₃ bond relative to the plane of the benzene (B151609) ring. This corresponds to a torsional angle around the C(sp²)–O bond, denoted as τ(C–O), of 67(15)°. acs.orgacs.org

When a dynamic model was applied to the GED data, it suggested a wide, single-minimum potential for the internal rotation. This model places the most stable conformation at a perpendicular orientation where τ(C–O) = 90°. acs.org The barrier to rotation at the planar orientation (τ(C–O) = 0°) was determined to be 2.7 ± 1.6 kcal/mol. acs.org These findings are consistent with earlier NMR studies which concluded that the rotation is nearly free, with a slight preference for the perpendicular conformation. acs.orgrsc.org

Below is a table summarizing the key structural parameters of this compound determined from GED experiments and compared with theoretical calculations.

| Parameter | GED Experimental Value (rₐ) | MP2/6-311++G(3df,2p) Calculated Value |

|---|---|---|

| C-F (Å) | 1.341 (3) | 1.332 |

| C-C (Å) | 1.385 (4) | 1.381 |

| C-O (Å) | 1.365 (10) | 1.359 |

| O-CH₃ (Å) | 1.431 (11) | 1.423 |

| ∠ C-C(O)-C (°) | 119.5 (10) | 120.0 |

| ∠ C-O-CH₃ (°) | 119.0 (13) | 119.6 |

| τ(C-O) (°) | 67 (15) | 90.0 |

Quantum Chemical Calculations (HF, MP2, DFT/B3LYP) on Torsional Potentials

To complement the experimental data, quantum chemical calculations have been performed to map the potential function for internal rotation. These calculations reveal a strong dependence on the chosen theoretical method and basis set. acs.org

The study of this compound highlighted that the results of quantum chemical calculations for this system are highly sensitive to the choice of basis set. Adequate convergence of the calculated potential functions is only achieved when large basis sets are utilized. acs.org This sensitivity underscores the necessity of employing robust basis sets, such as 6-311++G(3df,2p), to accurately capture the subtle electronic effects that govern the molecule's conformational preferences. acs.org

The shape of the torsional potential energy curve is dictated by a balance of several competing factors. The preference for a non-planar (perpendicular) conformation is unusual for anisoles and is attributed to the strong influence of the ortho-fluorine atoms. The key interactions include:

Electron Delocalization : The delocalization of an oxygen lone pair into the π-system of the benzene ring, which typically favors a planar conformation in anisole (B1667542), is significantly altered by the fluorine substituents.

Hybridization : Changes in the hybridization around the oxygen atom occur as the methoxy group rotates.

Intramolecular Interactions : A crucial factor is the attractive interaction between the positively polarized hydrogen atoms of the methyl group and the fluorine atoms at the ortho positions. acs.org This interaction stabilizes the non-planar conformation.

Anomeric Effects : The delocalization of the oxygen atom's lone pair into the antibonding orbital of the adjacent C–F bond, known as an anomeric effect, may also contribute to the conformational preference. acs.org

The conformational behavior of this compound is distinct when compared to anisole and less fluorinated analogues. Anisole itself has a planar ground state, allowing for maximum conjugation between the oxygen lone pairs and the benzene ring. researchgate.net Similarly, 4-fluoroanisole also adopts a planar conformation. researchgate.net

However, the introduction of fluorine atoms at the ortho positions (positions 2 and 6) dramatically alters the conformational landscape. In 2,6-difluoroanisole, steric repulsion and orbital interactions lead to a perpendicular orientation of the methoxy group with respect to the ring plane. researchgate.net The case of this compound, with fluorines at both ortho positions, follows this trend. The strong electron-withdrawing nature of the four fluorine atoms modifies the electronic properties of the ring, and the intramolecular attraction between the methyl hydrogens and the ortho-fluorines stabilizes the perpendicular structure, overriding the conjugative forces that favor planarity in the parent anisole molecule. acs.org

Experimental Determination of Rotational Barriers

This finding is supported by independent analyses of ¹H and ¹⁹F NMR spectra in nematic solutions. These studies also indicate that the rotation about the phenyl–oxygen bond has a very low barrier, approaching a state of essentially free rotation. rsc.org The experimental data from these spectroscopic methods consistently point towards a minimal energy difference between various conformations of the methoxy group relative to the tetrafluorinated phenyl ring.

Internal Motion Models from NMR Spectroscopy in Nematic Solutions

The internal dynamics of this compound have been effectively probed using Nuclear Magnetic Resonance (NMR) spectroscopy in a nematic liquid crystal solvent (Merck Phase IV). rsc.org By analyzing the ¹H and ¹⁹F NMR spectra of the molecule dissolved in this anisotropic medium, a set of dipolar coupling constants was obtained. These constants are sensitive to the average orientation and internal motion of the molecule. rsc.org

Various models of internal motion were tested against the experimental dipolar coupling data. The analysis concluded that the observed data could be explained by one of two scenarios:

The rotation about the phenyl-oxygen bond is characterized by a very low barrier, meaning it is essentially free rotation. rsc.org

Alternatively, there exist multiple symmetrically placed equilibrium positions for the methoxy group, specifically where the number of these positions (n) is 4, 8, 16, or a higher multiple. rsc.org

The study was unable to determine the height of the barrier to the rotation of the methyl group around the methyl-oxygen bond. rsc.org

Spectroscopic Characterization Techniques and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural and conformational analysis of this compound. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, allows for a comprehensive investigation of its molecular framework through various NMR experiments.

Analysis of the ¹H and ¹⁹F NMR spectra of this compound, particularly in anisotropic environments like nematic solutions, provides significant insight into its structure and dynamics. rsc.org The spectra yield a set of dipolar coupling constants that are crucial for determining the relative positions of the proton and fluorine atoms on the phenyl ring. rsc.org While specific chemical shifts in isotropic solvents are used for routine characterization, the detailed analysis of coupling constants in oriented media allows for a more profound structural elucidation. The large chemical shift range and significant coupling constants typical of ¹⁹F NMR simplify spectral analysis and provide detailed structural information. thermofisher.comhuji.ac.il

¹³C NMR spectroscopy, particularly the analysis of long-range coupling constants, serves as a sensitive probe of the conformational properties of this compound. cdnsciencepub.com Specifically, the long-range spin-spin coupling constants over six bonds (⁶J) between the ¹³C nucleus of the methyl group and the para ¹⁹F nucleus have been measured. cdnsciencepub.com These couplings are transmitted through a σ-π electron mechanism. cdnsciencepub.com

Table 1: Selected Long-Range Coupling Constants

| Compound | Nuclei Involved | Coupling Constant (Hz) | Inferred Rotational Barrier (kcal/mol) |

|---|---|---|---|

| This compound | ⁶J(¹³C, ¹⁹F) | Not explicitly stated, but used in analysis | Nearly zero cdnsciencepub.com |

| 4-Fluoroanisole | ⁶J(¹³C, ¹⁹F) | Not explicitly stated, but used in analysis | ~6 cdnsciencepub.com |

The study of this compound dissolved in a nematic liquid crystal provides a set of dipolar coupling constants (Dᵢⱼ) from the ¹H and ¹⁹F NMR spectra. rsc.org Unlike scalar couplings (Jᵢⱼ) observed in isotropic solutions, dipolar couplings depend on the average internuclear distance and the orientation of the internuclear vector relative to the external magnetic field.

This dependence allows for the precise determination of molecular geometry. The dipolar coupling constants obtained for this compound were used to determine the relative positions of the protons and fluorine atoms in the phenyl ring. rsc.org The analysis also incorporated corrections for harmonic vibrations to refine the structural parameters derived from the experimental data. researchgate.net This method provides a powerful means for elucidating the solution-state structure and average conformation of the molecule. rsc.org

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound has been recorded using various techniques, including Attenuated Total Reflectance (ATR) with a Bruker Tensor 27 FT-IR instrument, as a neat capillary cell sample, and in the vapor phase. nih.gov These spectra are characterized by strong absorption bands typical for fluorinated aromatic compounds and ethers. Key absorptions include C-F stretching vibrations, aromatic C=C stretching, and C-H stretching and bending modes from the methoxy group. The highly electronegative fluorine atoms significantly influence the position and intensity of the aromatic ring vibrations.

Raman spectroscopy, performed using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, complements the IR data. nih.gov The Raman spectrum provides information on the less polar bonds and symmetric vibrations within the molecule, which are often weak or absent in the IR spectrum.

While specific, publicly available, peer-reviewed studies detailing a complete assignment of all vibrational modes for this compound are not prevalent, the characteristic spectral regions for related fluorinated aromatic ethers can be used for general interpretation.

Table 1: General Characteristic Vibrational Regions for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| C-H Stretch (Methoxy) | 2850-3000 | Medium-Weak | Associated with the -OCH₃ group. |

| Aromatic C=C Stretch | 1450-1650 | Medium-Strong | Multiple bands are expected due to the substituted ring. |

| C-F Stretch | 1100-1400 | Strong | Characteristic of fluoroaromatic compounds. |

| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | Strong | Vibrations of the aryl-O-CH₃ linkage. |

Mass Spectrometry (MS) and Fragmentation Patterns

The mass spectrum of this compound provides critical information for its identification and structural elucidation. The electron ionization (EI) mass spectrum is characterized by a distinct molecular ion peak and a series of fragment ions that reveal the molecule's composition. nist.gov

The molecular weight of this compound is approximately 180.10 g/mol . nih.gov In its mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 180. The presence of this peak confirms the molecular weight of the compound.

The fragmentation pattern is dominated by cleavages related to the methoxy group and the stable tetrafluorophenyl ring. A prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion, leading to a significant peak at m/z 165. This [M-15]⁺ ion is a tetrafluorophenoxy cation, which is stabilized by the electronegative fluorine atoms.

Another characteristic fragmentation is the loss of a formyl radical (•CHO) or carbon monoxide (CO) following the initial loss of the methyl group. This leads to further fragment ions at lower m/z values. The fragmentation of the aromatic ring itself is less favorable due to its stability.

Table 2: Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion | Formula | Notes |

|---|---|---|---|

| 180 | Molecular Ion [M]⁺ | [C₇H₄F₄O]⁺ | Parent peak, confirms molecular weight. |

| 165 | [M - CH₃]⁺ | [C₆HF₄O]⁺ | Base peak or very high intensity; loss of a methyl radical. |

| 137 | [M - CH₃ - CO]⁺ | [C₅HF₄]⁺ | Loss of carbon monoxide from the m/z 165 fragment. |

X-ray Diffraction Studies of Derivatives

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray diffraction studies for derivatives of this compound. While crystal structures for other tetrafluorinated aromatic compounds, such as derivatives of tetrafluoropyridine, have been reported, specific data on the single-crystal structure of a direct derivative of this compound is not publicly available in the reviewed literature. Such studies would be valuable for definitively determining bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Modeling of 2,3,5,6 Tetrafluoroanisole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary tool for investigating 2,3,5,6-Tetrafluoroanisole, offering a balance between computational cost and accuracy for many properties.

Theoretical calculations and gas-phase electron diffraction (GED) experiments have been combined to determine the geometric structure of this compound. acs.orgacs.org Analysis of GED intensities using a static model pointed to a near-perpendicular orientation of the methoxy (B1213986) group (O-CH3) relative to the benzene (B151609) ring, with a torsional angle τ(C-O) of 67(15)°. acs.org A dynamic model suggested an equilibrium conformation where the methoxy group is perfectly perpendicular (torsional angle of 90°). acs.org

The electronic structure is governed by a delicate balance of competing factors. acs.orgresearchgate.netresearchgate.net These include the delocalization of electron pairs, shifts in the hybridization around the oxygen atom, and the attractive forces between the positively polarized hydrogen atoms of the methyl group and the negatively polarized ortho-fluorine atoms. acs.orgresearchgate.netresearchgate.net In contrast to anisole (B1667542), where the methoxy group is planar with the ring, the extensive fluorination in this compound favors a perpendicular arrangement. researchgate.net

Mapping the torsional potential energy surface for the rotation around the C(sp2)-O bond reveals the energetic barriers and stable conformations of the molecule. The nature of the calculated potential function is highly dependent on the computational method and the basis set used. acs.orgresearchgate.net

Pure electronic energy curves calculated with both DFT and MP2 methods show considerable internal structure, featuring two distinct minima and three maxima. researchgate.net This complexity arises from the interplay between electron delocalization and steric or attractive interactions. acs.orgresearchgate.net However, when zero-point and thermal energy corrections are applied, this intricate structure largely disappears. The result is a wide, single-minimum potential for the internal rotation, with the most stable conformation being the perpendicular one. acs.orgresearchgate.net A dynamic model analysis of experimental data determined a rotational barrier of 2.7 ± 1.6 kcal/mol for the planar orientation. acs.org DFT calculations, however, tend to yield a much smaller result for this barrier compared to other methods. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in describing a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability, with a larger gap generally implying greater stability and lower chemical reactivity. irjweb.com

While specific HOMO-LUMO energy gap values for this compound are not detailed in the primary literature, the electronic structure is known to be significantly influenced by the electron-withdrawing fluorine atoms. These atoms affect the energy levels of the molecular orbitals. The interplay of electron delocalization from the oxygen lone pairs into the aromatic ring and the inductive effects of the fluorine atoms would directly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. acs.orgresearchgate.net

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental results to validate both the theoretical models and the interpretation of the spectra. The infrared and Raman spectra of this compound have been recorded and subjected to a normal coordinate analysis to assign vibrational modes.

Furthermore, the ¹H and ¹⁹F NMR spectra of this compound dissolved in a nematic liquid crystal have been analyzed. The study of dipolar coupling constants was used to determine the relative positions of the protons and fluorine atoms. The results indicated that the rotation about the phenyl-oxygen bond has a very low barrier, approaching free rotation, or that it involves multiple symmetrically placed equilibrium positions. This finding from NMR analysis is consistent with the wide, low-barrier potential energy surface predicted by high-level theoretical calculations.

Møller–Plesset Perturbation Theory (MP2) Calculations

Møller–Plesset perturbation theory is a post-Hartree–Fock ab initio method that incorporates electron correlation effects, offering higher accuracy for certain systems compared to DFT. For this compound, second-order Møller–Plesset (MP2) calculations have proven to be particularly valuable. researchgate.net

Studies show that the rotational barrier for the methoxy group is described reasonably well by the MP2 method, especially when large basis sets are employed. researchgate.net In contrast, various DFT methods were found to significantly underestimate the barrier height. researchgate.net The theoretical free energy barrier of rotation calculated at the MP2(full)/pc-2 level is 2.0 ± 1.0 kcal/mol at 298 K. researchgate.net This value is in good agreement with the experimentally determined barrier of 2.7 ± 2.0 kcal/mol, highlighting the efficacy of the MP2 method for this specific conformational challenge. researchgate.net

| Method | Basis Set | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Experimental (GED, dynamic model) | - | 2.7 ± 1.6 | acs.org |

| MP2(full) | pc-2 | 2.0 ± 1.0 (Free Energy Barrier) | researchgate.net |

| DFT (various functionals) | - | Much smaller than experimental | researchgate.net |

Ab Initio and Semi-Empirical Methods for Conformational Studies

The conformational properties of this compound are highly sensitive to the theoretical method used. acs.orgresearchgate.net Ab initio methods such as Hartree-Fock (HF) and MP2, particularly with robust basis sets like 6-31G* or 6-311(2d), predict a single conformer with a perpendicular orientation of the methoxy group, which aligns with experimental data. researchgate.net

However, different methods can yield disparate results. For instance, the B3LYP density functional has been shown in some cases to predict a mixture of conformers, while HF calculations with a minimal 3-21G* basis set predict a single conformer with an intermediate orientation. researchgate.net This underscores the critical importance of selecting an appropriate level of theory and a sufficiently large basis set to achieve convergence and obtain physically meaningful results for fluorinated systems. acs.orgresearchgate.net Semi-empirical methods have also been applied to model related properties, such as NMR spin-spin couplings in fluoroanisoles.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations and other computational chemistry techniques have been instrumental in elucidating the conformational landscape of this compound. These studies focus primarily on the flexibility arising from the rotation of the methoxy group (-OCH₃) around the C(sp²)-O bond, which dictates the molecule's three-dimensional structure and its interactions.

Research combining gas-phase electron diffraction (GED) with quantum chemical calculations has provided detailed insights into the molecule's structural dynamics. researchgate.netacs.orgnih.gov Analysis using a dynamic model reveals a wide, single-minimum potential for the internal rotation around the C(sp²)-O bond. acs.orgnih.gov The most stable conformation is characterized by a perpendicular orientation of the methoxy group relative to the plane of the benzene ring, with a torsional angle [τ(C-O)] of 90°. acs.orgnih.gov A static model analysis of GED intensities suggested a similar, near-perpendicular orientation with a torsional angle of 67(15)°. researchgate.netacs.orgnih.gov

The rotation from this stable perpendicular conformation to a planar one [τ(C-O) = 0°] is hindered by a significant energy barrier. acs.orgnih.gov The calculated free energy barrier at 298 K is approximately 2.0 ± 1.0 kcal/mol, a value that aligns well with experimental determinations. researchgate.netacs.orgnih.gov The barrier derived from the dynamic model is 2.7 ± 1.6 kcal/mol. acs.orgnih.gov In contrast, earlier nuclear magnetic resonance (NMR) studies on the molecule in a nematic solution suggested either a very low barrier, indicating essentially free rotation, or the existence of multiple symmetrically placed equilibrium positions. rsc.org

The choice of computational method and basis set significantly impacts the calculated potential functions. researchgate.netacs.orgnih.gov Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (B3LYP) require large basis sets to achieve adequate convergence for this system. researchgate.netacs.orgnih.gov

The preference for a non-planar conformation is the result of a complex interplay of electronic and steric effects. researchgate.netacs.orgnih.gov These include electron delocalization, shifts in the hybridization of the oxygen atom, and an attractive interaction between the positively polarized hydrogen atoms of the methyl group and the ortho-positioned fluorine atoms. researchgate.netacs.orgnih.gov While the calculated electronic energy curves exhibit some internal structure with local minima, these features tend to disappear upon the addition of zero-point energy and thermal corrections. researchgate.netacs.orgnih.gov

Research Findings on Conformational Parameters

The following table summarizes key findings from computational and experimental studies on the conformational flexibility of this compound.

| Parameter | Value | Method | Source(s) |

| Preferred Torsional Angle (τ(C-O)) | 90° | Dynamic Model (GED/Quantum Chemistry) | acs.orgnih.gov |

| Torsional Angle (τ(C-O)) | 67(15)° | Static Model (GED) | researchgate.netacs.orgnih.gov |

| Rotational Barrier at Planar Orientation | 2.7 ± 1.6 kcal/mol | Dynamic Model (GED/Quantum Chemistry) | acs.orgnih.gov |

| Calculated Free Energy Barrier (298 K) | 2.0 ± 1.0 kcal/mol | Quantum Chemical Calculations | researchgate.netacs.orgnih.gov |

Applications and Emerging Research Areas

Role in Pharmaceutical Development and Medicinal Chemistry

In the realm of medicine, fluorine-containing compounds represent a significant portion of all commercially available drugs, a trend that has grown over the past several decades. mdpi.com The strategic incorporation of fluorine into organic molecules can profoundly influence their biological activity and pharmacokinetic profiles. tandfonline.comresearchgate.net 2,3,5,6-Tetrafluoroanisole serves as both a building block in the synthesis of complex pharmaceuticals and a subject of study for its own bioactive properties. chemimpex.comnih.gov

This compound is recognized as a valuable intermediate in the synthesis of fluorinated pharmaceuticals. chemimpex.comthermofisher.com Pharmaceutical intermediates are the chemical building blocks that undergo further reactions to become the final active pharmaceutical ingredient (API). pyglifesciences.com The use of such intermediates can streamline complex synthetic pathways, making the production of APIs more efficient. pyglifesciences.com

Research has demonstrated the utility of this compound in C-H functionalization reactions, which are crucial for building complex molecular architectures. For instance, palladium-catalyzed reactions involving derivatives of this compound have been developed to produce chiral compounds of interest in pharmaceutical research. rsc.org In one notable application, a method was developed for the coupling of this compound and ethylbenzene, which was successfully carried out on a decagram scale with an 80% yield. beilstein-journals.org The resulting polyfluorinated biaryl product is a versatile precursor that can be further modified, for example, through hydrodefluorination, to create a variety of other compounds. beilstein-journals.org Such scalable methods are essential for the practical synthesis of precursors for fluorinated drug analogues. nih.govacs.org

The introduction of fluorine into a drug candidate can significantly alter its properties, a strategy widely employed in medicinal chemistry. tandfonline.combohrium.com The presence of the four fluorine atoms in this compound is expected to confer several key changes to the molecule's profile compared to its non-fluorinated counterpart, anisole (B1667542).

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. bohrium.comacs.org This increased bond strength often leads to enhanced metabolic stability, as it can block metabolically vulnerable sites on the aromatic ring from being oxidized by enzymes in the body, such as cytochrome P450. mdpi.comnih.gov This can prolong the drug's half-life and duration of action. nih.gov

Lipophilicity : Fluorine is more lipophilic (fat-soluble) than hydrogen. tandfonline.com Increased lipophilicity can affect how a drug is absorbed, distributed throughout the body, and how well it permeates cell membranes. researchgate.netnih.gov This property is crucial for a drug's ability to reach its target, particularly within the central nervous system. nih.gov

Acidity/Basicity (pKa) : As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. mdpi.comtandfonline.com This can significantly alter the pKa (a measure of acidity) of nearby functional groups. acs.orgmdpi.com By making basic groups less basic, fluorination can improve a drug's bioavailability by allowing the uncharged form, which more readily crosses membranes, to exist at physiological pH. mdpi.comtandfonline.com

Binding Affinity : The unique electronic properties of fluorine can influence how a drug binds to its target receptor or enzyme. tandfonline.combohrium.com Fluorine can participate in favorable electrostatic or dipole interactions within the protein's binding pocket, potentially increasing the drug's potency and selectivity. mdpi.com

Impact of Fluorination on Molecular Properties

| Property | Impact of Fluorine Substitution | Relevance in Drug Development |

|---|---|---|

| Metabolic Stability | Increases due to the high strength of the C-F bond, which blocks metabolic oxidation. bohrium.comacs.orgmdpi.com | Can lead to a longer drug half-life and improved bioavailability. nih.gov |

| Lipophilicity | Increases, making the molecule more fat-soluble. tandfonline.comnih.gov | Affects absorption, distribution, membrane permeability, and binding affinity. researchgate.net |

| pKa | Lowers the pKa of nearby basic functional groups due to strong inductive effects. mdpi.comacs.org | Can optimize the ionization state at physiological pH, improving cell permeation and bioavailability. tandfonline.com |

| Binding Affinity | Can enhance binding to target proteins through unique electrostatic and dipole interactions. mdpi.combohrium.com | May increase drug potency and selectivity. mdpi.com |

The modulation of physicochemical properties through fluorination is a key strategy for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. mdpi.comnih.gov Medicinal chemists investigate the placement of fluorine atoms to fine-tune these properties without compromising the compound's desired therapeutic activity. nih.gov

Emerging research has identified this compound as a bioactive metabolite with potential relevance in neuroscience. In studies involving extracts from Lepidium sativum (garden cress) seeds, this compound was one of the phytochemicals identified. nih.gov Subsequent research has indicated that components of this extract, including this compound, are beneficial for the proliferation of hippocampal progenitor cells. nih.govresearchgate.netresearchgate.netresearchgate.net The hippocampus is a brain region critical for memory and learning, and the proliferation of progenitor cells (a form of neurogenesis) is a key aspect of brain plasticity and repair. This finding suggests a potential role for this compound in neuroprotective mechanisms. nih.govresearchgate.net

Contributions to Materials Science

The unique properties imparted by fluorine atoms are not only valuable in pharmaceuticals but also in the field of materials science. numberanalytics.com Fluorinated compounds are foundational to the development of advanced materials with high performance characteristics. numberanalytics.comkouraglobal.com

This compound is utilized in the synthesis and development of a variety of advanced fluorinated materials. chemimpex.comchembk.com The high thermal stability and chemical resistance conferred by the strong carbon-fluorine bonds make it an attractive building block for materials intended for use in harsh environments. chemimpex.comnumberanalytics.com

Specific applications include its use as a precursor in the synthesis of:

Polymers and Coatings : The fluorine content contributes to low surface energy and excellent hydrophobicity (water-repellence). chemimpex.com This makes it suitable for creating high-performance protective coatings that are durable and resistant to environmental factors. chemimpex.com Fluoropolymers are known for their lubricity and are used to reduce surface friction. acs.org

Organic Fluorescent Materials and Liquid Crystal Materials : The specific electronic properties of the polyfluorinated ring system are leveraged in the synthesis of materials for electronics and photonics. chembk.comnumberanalytics.comchembk.com

High-Performance Thermal Materials : The compound has also been explored for the preparation of highly efficient thermal conductive materials. chembk.comchembk.com

The growing demand for advanced materials in sectors like electronics, aerospace, and energy storage continues to drive research into novel fluorinated compounds like this compound. numberanalytics.comchemrxiv.org

Applications in Organic Electronics

The unique electronic properties of this compound, stemming from its fluorinated aromatic structure, make it a valuable component in the field of organic electronics. The incorporation of fluorine atoms into organic molecules can significantly alter their electronic characteristics, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification is crucial for the design of efficient organic light-emitting diodes (OLEDs) and organic transistors.

Research has demonstrated that dendritic branched perfluorinated oligophenyls, which can be synthesized using precursors derived from tetrafluoroanisole, are promising electron-transport materials for OLEDs. acs.org These materials exhibit low-lying LUMO and HOMO levels, which are essential for efficient electron injection and hole blocking, respectively. acs.org The strong carbon-fluorine bonds also impart high thermal and chemical stability to the resulting devices. acs.org Furthermore, this compound has been utilized in cross-coupling reactions to create more complex aromatic structures for electronic applications. acs.org

Use in High-Performance Coatings and Polymers

The presence of multiple fluorine atoms in this compound imparts desirable properties for the development of high-performance coatings and polymers. chemimpex.com The fluorine content contributes to low surface energy and excellent hydrophobic (water-repellent) properties. chemimpex.com These characteristics are highly sought after for protective coatings that require durability and resistance to environmental factors such as moisture and chemical exposure. chemimpex.com

The thermal stability and chemical resistance of this compound make it an ideal candidate for creating advanced materials. chemimpex.com Polymers incorporating this fluorinated moiety are expected to exhibit enhanced durability and a longer lifespan, even under harsh conditions.

Building Block for Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. rug.nl this compound serves as a versatile building block in this field. Its defined geometry and the potential for intermolecular interactions, such as π-stacking and halogen bonding, allow for the construction of well-defined, self-assembled supramolecular architectures.

The ability to form ordered structures is fundamental to creating functional materials with applications in areas like molecular recognition, catalysis, and nanotechnology. The specific arrangement of fluorine atoms on the aromatic ring of this compound can direct the assembly of molecules into predictable patterns, leading to the formation of complex and functional supramolecular systems.

Synthesis of Liquid Crystal Materials

This compound is utilized as an intermediate in the synthesis of liquid crystal materials. chembk.com Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. The introduction of fluorinated groups, such as those present in tetrafluoroanisole, into the molecular structure of liquid crystal candidates can significantly influence their mesomorphic properties, including the temperature range of the liquid crystal phase and the type of phase formed (e.g., nematic, smectic). arkat-usa.org

The synthesis of novel thermotropic liquid crystals often involves the careful selection of core fragments, and heterocyclic compounds derived from or incorporating fluorinated phenyl rings are of great interest. arkat-usa.org The polarity and steric effects introduced by the fluorine atoms and the methoxy (B1213986) group in this compound can be strategically used to fine-tune the molecular interactions that govern the formation of liquid crystalline phases.

Relevance in Agrochemicals and Specialty Chemicals

In the realm of agrochemicals and specialty chemicals, this compound serves as a valuable intermediate. chemimpex.com Its specific reactivity allows for more efficient synthesis pathways, potentially leading to higher yields of the desired products. chemimpex.com The incorporation of fluorine atoms into agrochemical compounds can enhance their biological activity and stability.

The unique substitution pattern of this compound provides a platform for the synthesis of a variety of complex molecules with potential applications in crop protection and other specialized chemical industries.

Environmental and Biological Context

Presence in Volatile Organic Compounds (VOCs)

This compound has been identified as a component in analyses of volatile organic compounds (VOCs) from various natural sources. For instance, it has been detected in the methanolic extract of Bromelia karatas fruits and in extracts from certain species of oak bark. mdpi.comumich.mx VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, and their composition can be unique to the emitting source. semanticscholar.org

The presence of this compound in these natural products is typically in small quantities. For example, in the study of Bromelia karatas fruit juice, it was found to constitute 0.60% of the identified compounds. mdpi.com The identification of such compounds in natural matrices is often carried out using techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com

Potential as a Biomarker for Pyrethroid Pesticide Exposure (via metabolites)

The assessment of human exposure to environmental chemicals like pyrethroid pesticides increasingly relies on the use of biomarkers, which are measurable substances in the body that indicate the presence of a chemical or its effects. epa.gov While many pesticides are quickly metabolized, their more stable breakdown products (metabolites) can be measured in urine to estimate exposure. epa.gov

In the context of pyrethroid exposure, a metabolite structurally related to this compound is of significant interest. This metabolite, 2,3,5,6-Tetrafluorobenzyl alcohol (FB-Al), has been identified as an important marker in human exposure studies for certain pyrethroids. isotope.comnih.gov It is a metabolite of pyrethroids used in hygiene products. nih.gov

A 2022 study investigating pyrethroid exposure in non-toilet-trained children in Japan utilized urinary metabolites as biomarkers. nih.gov Researchers developed a sensitive method to quantify these metabolites, including FB-Al, from urine samples extracted from diapers. The study demonstrated a significant positive correlation between the urinary concentrations of 2,3,5,6-Tetrafluorobenzyl alcohol (FB-Al) and another pyrethroid metabolite, cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DCCA). nih.gov Such findings are crucial for tracking exposure trends and gathering scientific evidence on the exposure of young children to pyrethroids. nih.gov

Table 1: Selected Pyrethroid Metabolites Used as Exposure Biomarkers This table is interactive. Click on the headers to sort.

| Metabolite Abbreviation | Full Chemical Name | Parent Pyrethroid Examples | Reference |

|---|---|---|---|

| FB-Al | 2,3,5,6-Tetrafluorobenzyl alcohol | Transfluthrin | nih.gov |

| 3-PBA | 3-Phenoxybenzoic acid | Permethrin, Cypermethrin, Deltamethrin | mdpi.commdpi.com |

| DCCA | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | Cypermethrin, Permethrin | nih.govmdpi.com |

| FPBA | 4-Fluoro-3-phenoxybenzoic acid | Cyfluthrin | mdpi.com |

Neuroprotective Effects

Emerging research has highlighted this compound as a bioactive component with potential neuroprotective properties. nih.govresearchgate.net The compound has been identified as beneficial for the proliferation of hippocampal progenitor cells. nih.govresearchgate.net

In a 2024 study, this compound was identified as one of the major phytochemicals in an extract from Lepidium sativum (LS) seeds. nih.govresearchgate.net To investigate its therapeutic potential, researchers prepared the extract within solid lipid nanoparticles (LS-SLNps) and evaluated its effects on the SH-SY5Y neuroblastoma cell line, a common model for neuronal studies. nih.govresearchgate.net

The study found that neuronal cells pre-treated with the LS-SLNps showed significant protection against damage induced by oxidative stress (H₂O₂) and beta-amyloid fibrils, which are associated with the pathology of Alzheimer's disease. nih.govresearchgate.net Compared to cells treated with the raw extract alone, those treated with the nanoparticle formulation exhibited increased cell proliferation, uniform morphology, and improved mitochondrial membrane potential. nih.govresearchgate.net While these neuroprotective effects are attributed to the synergistic action of all components within the extract, the identification of this compound as a key constituent underscores its potential role in these beneficial outcomes. nih.gov

Table 2: Research Findings on Neuroprotective Effects of Lepidium sativum Extract Containing this compound This table is interactive. Click on the headers to sort.

| Parameter | Observation | Cell Line | Implication | Reference |

|---|---|---|---|---|

| Cell Viability | Increased proliferation in cells treated with LS-SLNps. | SH-SY5Y Neuroblastoma | Reversal of damage caused by neurotoxins. | nih.gov |

| Mitochondrial Health | Increased mitochondrial membrane potential. | SH-SY5Y Neuroblastoma | Protection against oxidative stress. | nih.govresearchgate.net |

| Gene Expression | Increased expression of neuroprotective gene factors (Wnt 3a, 5a). | SH-SY5Y Neuroblastoma | Molecular-level reversal of neurodegenerative indicators. | researchgate.net |

Considerations in Toxicity Studies

When evaluating the toxicological profile of a specific compound, its presence in natural sources and the toxicity of those sources can provide preliminary insights. This compound has been identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis as a constituent in the extracts of several plants, including Hedranthera barteri, Pandanus amaryllifolius, and Alchornea Cordifolia. researchgate.netanalis.com.mytjnpr.org

A key consideration arises from a 2023 study on the methanolic leaf extract of Hedranthera barteri, where this compound was identified as the most abundant compound. researchgate.net This study included an acute toxicity test of the entire extract on rats. The results showed that a high dose of 5000 mg/kg of the extract did not cause any mortality or observable signs of toxicity, including behavioral or gastrointestinal effects. researchgate.net This suggests that the median lethal dose (LD50) of the H. barteri extract is greater than 5000 mg/kg, indicating a low risk of toxicity for the extract as a whole. researchgate.net

It is crucial to interpret this finding with caution. The low toxicity observed pertains to the complete plant extract, which contains a multitude of compounds. This result does not directly define the toxicity of isolated this compound but suggests that its presence in this particular natural matrix does not render the extract acutely toxic.

Table 3: Identification of this compound in Various Plant Extracts This table is interactive. Click on the headers to sort.

| Plant Species | Part Studied | Study Context | Key Finding Related to Toxicity | Reference |

|---|---|---|---|---|

| Hedranthera barteri | Leaf | Antidiabetic and Toxicity Study | The complete extract, with the compound as its most abundant, had an LD50 >5000 mg/kg in rats, indicating low acute toxicity of the extract. | researchgate.net |

| Pandanus amaryllifolius | Leaf | Chemical Composition Analysis | The compound was identified as a component of the essential oil. No toxicity data was provided. | analis.com.my |

| Cnesmone javanica | Leaf | Neuropharmacological and Chemical Profile | The compound was identified as a phytoconstituent. No toxicity data was provided. | nih.gov |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 2,3,5,6-Tetrafluoroanisole and its derivatives is an active area of research, with a growing emphasis on efficiency, selectivity, and sustainability.

Current synthetic strategies often involve the reaction of pentafluoro-aromatics with methoxide (B1231860) or the direct fluorination of anisole (B1667542) precursors. For instance, one method involves the reaction of pentafluorotoluene with sodium methoxide in refluxing methanol. electronicsandbooks.com Another approach describes the reaction of anisole with hydrogen fluoride (B91410) at high temperatures. chembk.comchembk.com A more recent method prepares 4-ethynyl-2,3,5,6-tetrafluoroanisole from the hydrodesilylation of (trimethylsilylethynyl)pentafluorobenzene and its subsequent para-nucleophilic aromatic substitution (SNAr) with methoxide. rsc.org

Future research is directed towards overcoming the limitations of these methods, such as harsh reaction conditions or the use of expensive starting materials. A key challenge is the development of catalytic systems that can achieve C-H activation and functionalization on less activated or more complex substrates under milder conditions. The exploration of flow chemistry and alternative energy sources like microwave or photochemical methods could lead to more sustainable and scalable production pathways. Furthermore, developing syntheses that avoid the use of hazardous fluorinating agents by utilizing more benign fluorine sources is a critical goal for green chemistry applications. A recent 2024 study highlights a sequence starting with SNAr reactions of alkoxides on pentafluoroaryl ethers as a promising step towards versatile and complex fluorinated molecules. acs.org

Exploration of Undiscovered Reactivity and Derivatization Opportunities

The reactivity of this compound is dominated by the electron-withdrawing nature of the fluorine atoms, making the aromatic ring susceptible to nucleophilic attack and enabling unique transformations not readily achievable with non-fluorinated anisole.

Research has demonstrated several key reaction types: